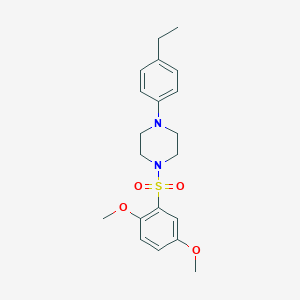
N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C13H10N4S, and it is characterized by the presence of a benzotriazole ring fused with a phenyl group and a carbothioamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide typically involves the reaction of 1H-benzotriazole with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzotriazole nitrogen on the isothiocyanate carbon, leading to the formation of the carbothioamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzotriazole derivatives.
科学的研究の応用
N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as a corrosion inhibitor, particularly in the protection of copper and its alloys.
作用機序
The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzotriazole ring is known to stabilize radicals and can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
1-Phenyl-1,2,3-benzotriazole: Similar in structure but lacks the carbothioamide group.
N-benzyl-1H-benzotriazole-1-carbothioamide: Similar but with a benzyl group instead of a phenyl group.
Uniqueness
N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group enhances its ability to act as a ligand and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H10N4S |
|---|---|
分子量 |
254.31g/mol |
IUPAC名 |
N-phenylbenzotriazole-1-carbothioamide |
InChI |
InChI=1S/C13H10N4S/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18) |
InChIキー |
UVJUSGGBHBPLRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)
![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B514822.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B514826.png)


![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)

![2-furyl[3-(methylsulfanyl)-2',5-bifur-2-yl]methanone](/img/structure/B514842.png)
methanone](/img/structure/B514844.png)
methanone](/img/structure/B514849.png)



